Palladium-Xphos

Description

Significance in Carbon-Carbon Bond Formation

Palladium-Xphos has demonstrated remarkable efficacy in catalyzing various C-C bond-forming reactions. wikipedia.org It is particularly noted for its high activity in Suzuki-Miyaura, Negishi, and copper-free Sonogashira couplings. wikipedia.orgwikiwand.com The bulky nature of the Xphos ligand is crucial, as it promotes the formation of the catalytically active monoligated palladium complex, which is essential for efficient catalysis. sigmaaldrich.com This catalytic system is effective for coupling a broad range of substrates, including challenging aryl chlorides and vinyl sulfonates. sigmaaldrich.comacs.org The use of well-defined this compound precatalysts, such as XPhos Pd G2 and G3, further enhances its utility by ensuring the rapid generation of the active Pd(0) species. guidechem.comnih.gov

A notable application is in the Suzuki-Miyaura coupling of unstable boronic acids, which are prone to decomposition. nih.gov The fast activation and high catalytic activity of Xphos-based precatalysts enable these challenging couplings to proceed under mild conditions with short reaction times. nih.gov

| Reaction Type | Substrate Scope | Key Advantages of this compound | Typical Catalyst Generation |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl chlorides, tosylates, and sulfonates; vinyl sulfonates; unstable boronic acids. sigmaaldrich.comacs.orgnih.govnih.gov | High efficiency for hindered and challenging substrates, mild reaction conditions, rapid catalyst activation. sigmaaldrich.comnih.gov | XPhos-Pd-G2, XPhos-Pd-G3. guidechem.comnih.gov |

| Negishi Coupling | Aryl halides. wikipedia.org | Efficient for a range of C-C bond formations. wikipedia.org | In situ generated or preformed complexes. |

| Sonogashira Coupling (copper-free) | Aryl/heteroaryl imidazolylsulfonates. nih.govrsc.org | Enables coupling without the use of a copper co-catalyst, proceeding smoothly under moderate conditions. nih.govrsc.org | In situ generated from a palladium precursor and Xphos ligand. |

Significance in Carbon-Heteroatom Bond Formation

The impact of this compound extends significantly to the formation of carbon-heteroatom bonds, most notably in the Buchwald-Hartwig amination, a cornerstone method for constructing C-N bonds. wikipedia.orgwikipedia.org This reaction has wide applications in the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgacs.org this compound complexes exhibit high activity for the amination of aryl chlorides and tosylates, substrates that were historically challenging. wikipedia.orgwikiwand.com The catalyst system is compatible with a diverse range of amines and amides. wikipedia.org

Beyond C-N bond formation, this compound has also been instrumental in advancing C-O bond-forming reactions, allowing for the coupling of phenols with aryl and heteroaryl halides. sigmaaldrich.comsigmaaldrich.com This has provided a direct route to synthesize alkyl aryl ethers. mit.edu

| Reaction Type | Substrate Scope | Key Advantages of this compound | Typical Catalyst Generation |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl chlorides, tosylates, and sulfonates with various amines and amides. wikipedia.orgrsc.org | High activity for challenging substrates, broad functional group tolerance. wikipedia.orgrsc.org | In situ generated or preformed complexes like XPhos-Pd-G3. wikipedia.org |

| C-O Bond Formation (Etherification) | Aryl and heteroaryl halides with phenols. sigmaaldrich.comsigmaaldrich.com | Provides a direct, one-pot procedure for alkyl aryl ethers. mit.edu | In situ generated from a palladium precursor and t-BuXPhos. sigmaaldrich.com |

Historical Context of Buchwald-Type Ligands in Palladium Catalysis

The development of Xphos is rooted in the broader history of Buchwald-type ligands, which revolutionized palladium-catalyzed cross-coupling reactions. The journey began in 1998 with the introduction of dialkylbiaryl phosphine (B1218219) ligands by the Buchwald group. wikipedia.org Prior to this, existing phosphine ligands required harsh reaction conditions and had limited substrate scope, particularly for C-N bond formation and for unreactive aryl chlorides in C-C couplings. wikipedia.org

The first generation of Buchwald ligands, such as DavePhos, demonstrated improved reactivity. wikipedia.org Subsequent research focused on modifying the ligand structure to enhance catalytic activity and stability. wikipedia.org This led to the development of ligands with increased steric bulk, like Xphos, which features dicyclohexylphosphine (B1630591) and triisopropylphenyl groups. sigmaaldrich.com This design prevents the formation of inactive palladacycles and promotes the desired catalytically active species. sigmaaldrich.com

The evolution of these ligands was paralleled by the development of palladium precatalysts, which simplify the handling of air-sensitive catalysts and provide more reliable results. These precatalysts have progressed through several generations, each offering improved stability, ease of activation, and broader applicability.

| Generation | Key Innovation | Activation Conditions | Advantages and Limitations |

|---|---|---|---|

| G1 | Phenethylamine backbone. | Required strong bases or elevated temperatures. | Limited ligand scope and moderate stability. |

| G2 | Biphenyl (B1667301) scaffold with a chloride counterion. | Activation at room temperature with weak bases. | Enhanced solubility but incompatible with very bulky ligands due to the chloride's steric bulk. |

| G3 | Xphos ligand with a mesylate counterion. | Room-temperature activation with weak bases. | Compatible with bulky ligands and offers high stability and activity. wikipedia.org |

Overview of the XPhos Ligand's Role and Characteristics

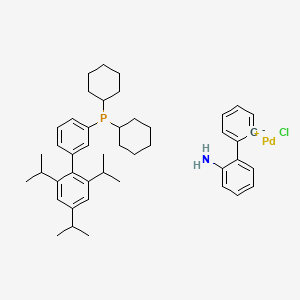

The Xphos ligand, chemically known as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, is a crystalline, air-stable solid, which contributes to its convenient handling. wikipedia.orgchemimpex.com Its structure is key to its catalytic prowess.

Key Characteristics:

Bulky and Electron-Rich: The dicyclohexylphosphino group provides significant steric bulk, while the triisopropylbiphenyl (B8623147) backbone is electron-rich. guidechem.com This combination facilitates the crucial oxidative addition step in the catalytic cycle and stabilizes the palladium center. chemicalbook.com

Monodentate Ligand: As a monodentate phosphine, it promotes the formation of a monoligated palladium(0) species, which is highly reactive. sigmaaldrich.commit.edu

Biaryl Backbone: The biphenyl structure provides a rigid and well-defined geometry, which is crucial for high catalytic activity and selectivity. sigmaaldrich.com

The role of the Xphos ligand is to stabilize the palladium catalyst and modulate its reactivity. By binding to the palladium atom, it influences the electronic and steric environment of the metal center, thereby controlling the efficiency and selectivity of the cross-coupling reaction. chemicalbook.com The development of precatalysts where the Xphos ligand is already incorporated, such as the commercially available XPhos-G3-Pd, has made its application in synthesis more practical and reproducible. wikipedia.org

Properties

Molecular Formula |

C45H59ClNPPd |

|---|---|

Molecular Weight |

786.8 g/mol |

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline |

InChI |

InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)27-21-31(24(3)4)33(32(22-27)25(5)6)26-14-13-19-30(20-26)34(28-15-9-7-10-16-28)29-17-11-8-12-18-29;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,28-29H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |

InChI Key |

RSLSVURFMXHEEU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Palladium Xphos Complexes

Precatalyst Design and Synthesis Strategies

Palladium(II) Acetylacetonate Complexes with XPhos

Palladium(II) bis(acetylacetonate), or Pd(acac), is a widely utilized and commercially available palladium complex that serves as a precursor in organic synthesis wikipedia.org. Its synthesis can be achieved through several routes. One established method involves the reaction of acetylacetone (B45752) with palladium dichloride (PdCl) or complex tetrachloropalladinates. This process entails dissolving the palladium dichloride compound in hydrochloric acid, adding at least a stoichiometric amount of acetylacetone, stirring until a clear solution is obtained, and then adjusting the pH to between 7 and 8 using an aqueous alkali hydroxide (B78521) solution to precipitate the desired palladium(II) acetylacetonate. The precipitated product is then rinsed to remove inorganic chloride and dried google.com. An alternative synthesis approach utilizes metallic palladium as the initial reactant, which is oxidized and dissolved using a hydrogen peroxide solution. Acetylacetone is subsequently introduced, and the reaction solution's pH is adjusted to 9-11 with an alkali solution, followed by a reflux reaction at temperatures between 40-80 °C to yield Pd(acac) google.com.

The formation of Palladium(II) Acetylacetonate complexes with XPhos typically occurs through ligand exchange reactions. For instance, the reaction between [Pd(acac)(MeCN)]BF and dicyclohexylbiarylphosphine ligands, including XPhos, leads to the formation of complexes such as [Pd(acac)(XPhos)]BF researchgate.net. Structural studies, including single-crystal X-ray diffraction, reveal that these palladium(II) centers adopt a distorted square planar coordination geometry. A notable feature of these complexes is a stabilizing interaction between the palladium center and the ipso-carbon of the non-phosphorus-containing aryl ring of the XPhos ligand researchgate.net.

In catalytic systems, particularly those involving Pd(OAc) (Palladium(II) Acetate) and XPhos, the initial association in solution can lead to the formation of Pd(OAc)(XPhos) researchgate.netnih.gov. This palladium(II) species can subsequently undergo reduction to form active palladium(0) species, such as Pd(XPhos) nih.gov. Precatalysts like trans-dichlorobis(XPhos)palladium(II) (PdCl(XPhos)) have also been synthesized and utilized in various cross-coupling reactions acs.orgnih.govmdpi.comnih.gov.

Spectroscopic Characterization Techniques for Palladium-Xphos Complexes

The structural and electronic properties of this compound complexes are extensively characterized using a suite of spectroscopic techniques, providing crucial insights into their formation, intermediates, and catalytic mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 (P) NMR and Proton (H) NMR, is an indispensable tool for the mechanistic investigation and characterization of this compound complexes researchgate.netnih.govacs.orgnih.govmdpi.comnih.govnih.govresearchgate.netacs.orgrsc.org. It enables the identification of active palladium(0) species and various intermediate species formed during catalytic cycles nih.govacs.orgnih.govnih.gov. Furthermore, NMR spectroscopy serves as a reliable method for the quality control of precatalysts mdpi.comnih.gov.

P NMR spectroscopy is highly sensitive to the chemical environment of the phosphorus atom within the XPhos ligand and its coordination to palladium, making it invaluable for monitoring the formation and evolution of phosphorus-containing palladium species researchgate.netnih.govacs.orgnih.govmdpi.comnih.govresearchgate.netacs.orgrsc.orgrsc.org.

For instance, the precatalyst PdCl(XPhos) exhibits a characteristic signal at 45.2 ppm in the P NMR spectrum acs.orgnih.gov. Upon the addition of a base and heating, a new species emerges, indicated by a signal at 47.0 ppm acs.orgnih.gov. Mechanistic studies have identified the formation of Pd(XPhos), corresponding to a chemical formula of CHPPd nih.gov. In systems involving Pd(OAc) and XPhos, the formation of the XPhos-ligated Pd(OAc)(XPhos) complex is observed as a broad singlet at 45 ppm in P NMR researchgate.net. Subsequent reduction leads to Pd(XPhos) species, and even Pd-Pd dimers have been characterized by P NMR researchgate.netnih.gov. For third-generation Buchwald precatalysts, such as XPhos Pd G3, a sharp signal at 36.84 ppm is observed in DMSO-d solution mdpi.com. The presence of free XPhos ligands liberated during reactions can also be detected via their distinct P NMR signals whiterose.ac.uk.

Table 1: Representative P NMR Chemical Shifts for this compound Complexes

| Complex/Species | Chemical Shift (, ppm) | Solvent/Conditions | Reference |

| PdCl(XPhos) | 45.2 | n-butanol/CDCl | acs.orgnih.gov |

| New species from PdCl(XPhos) + base | 47.0 | n-butanol/CDCl, 110 °C | acs.orgnih.gov |

| Pd(OAc)(XPhos) | 45 (broad singlet) | - | researchgate.net |

| XPhos Pd G3 | 36.84 (sharp singlet) | DMSO-d | mdpi.com |

| (XPhos)(I)PdPh complex | 21.4 | - | acs.org |

Proton (H) NMR spectroscopy is frequently employed in conjunction with P NMR for comprehensive mechanistic studies and characterization of this compound complexes acs.orgnih.govmdpi.comnih.govnih.govresearchgate.netacs.orgrsc.org. It allows for the monitoring of the evolution of solutions containing precatalysts and the identification of various intermediate species by observing changes in proton environments acs.orgnih.gov.

For example, in studies involving PdCl(XPhos), H NMR monitoring indicated no significant evolution of the precatalyst signal when a base was added in tert-butanol (B103910). However, distinct changes were observed in n-butanol, suggesting that n-butanol acts as a reducing agent in this context acs.orgnih.gov. Beyond mechanistic studies, H NMR is also utilized for quality control of Buchwald G3 precatalysts, enabling the assessment of impurity content mdpi.comnih.gov. Specific proton chemical shifts can be indicative of the product formed. For instance, a product from a reaction catalyzed by XPhos Pd G2 showed H NMR signals at 2.28 (s, 3H), 4.60 (s, 2H), 6.67 (s, 1H), 6.78 (dd, = 8.4 Hz, = 1.2 Hz, 1H), 6.86 (d, = 7.6 Hz, 1H), and 9.36 (s, 1H) rsc.org. Another example shows signals at 7.10 (d, = 8.7 Hz, 2H), 6.84 (d, = 8.7 Hz, 2H), 3.87 (t, = 4.8 Hz, 4H), 3.11 (t, = 4.8 Hz, 4H), and 2.28 (s, 3H) for a product in a Buchwald-Hartwig amination tcichemicals.com.

Table 2: Representative H NMR Chemical Shifts for Compounds in this compound Catalysis

| Chemical Shift (, ppm) | Multiplicity | Integration | Assignment/Context | Reference |

| 2.28 | s | 3H | Product of XPhos Pd G2 catalyzed reaction | rsc.org |

| 4.60 | s | 2H | Product of XPhos Pd G2 catalyzed reaction | rsc.org |

| 6.67 | s | 1H | Product of XPhos Pd G2 catalyzed reaction | rsc.org |

| 6.78 | dd | 1H | Product of XPhos Pd G2 catalyzed reaction | rsc.org |

| 6.86 | d | 1H | Product of XPhos Pd G2 catalyzed reaction | rsc.org |

| 9.36 | s | 1H | Product of XPhos Pd G2 catalyzed reaction | rsc.org |

| 7.10 | d | 2H | Product of Buchwald-Hartwig amination | tcichemicals.com |

| 6.84 | d | 2H | Product of Buchwald-Hartwig amination | tcichemicals.com |

| 3.87 | t | 4H | Product of Buchwald-Hartwig amination | tcichemicals.com |

| 3.11 | t | 4H | Product of Buchwald-Hartwig amination | tcichemicals.com |

| 2.28 | s | 3H | Product of Buchwald-Hartwig amination | tcichemicals.com |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS), particularly Electrospray Ionization Time-of-Flight (ESI-TOF) HR-MS, is a powerful technique for identifying the precise molecular weight and elemental composition of active palladium(0) species and intermediate complexes formed during catalytic reactions involving this compound acs.orgnih.govnih.gov.

HRMS has been instrumental in confirming the formation of key species. For example, the reduced palladium complex Pd(XPhos) was identified with an exact mass of 1058.6145, corresponding to the chemical formula CHPPd nih.gov. This technique also confirmed the nature of oxidative addition products, such as the (XPhos)Pd(CH) complex, which showed a mass of 659.2977 acs.org. Beyond mechanistic studies, HRMS is routinely used for the general characterization of novel palladium(II) acetylacetonato complexes bearing mesoionic carbenes, providing crucial molecular weight and fragmentation information mdpi.com.

Table 3: High-Resolution Mass Spectrometry Data for this compound Complexes

| Species | Exact Mass (m/z) | Corresponding Formula | Reference |

| Pd(XPhos) | 1058.6145 | CHPPd | nih.gov |

| (XPhos)Pd(CH) | 659.2977 | (XPhos)Pd(CH) | acs.org |

| [CHINOPd] ([M - I]) | 524.1529 (calculated), 524.1518 (found) | CHNOPd | mdpi.com |

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties and in situ formation of XPhos-Pd(0) complexes, as well as their reactivity in oxidative addition processes researchgate.netnih.govacs.orgnih.govresearchgate.net. CV provides valuable insights into the complex pathways that occur when XPhos ligands are combined with palladium precursors like Pd(OAc). These studies have revealed the formation of various Pd(0) species, as well as Pd(I)-Pd(I) dimers, which can significantly influence the catalytic cycle researchgate.netnih.govnih.govresearchgate.net.

Specifically, CV studies, often complemented by NMR techniques, have elucidated that Pd(OAc) initially associates with the XPhos ligand in solution to form Pd(OAc)(XPhos). This palladium(II) intermediate is subsequently reduced to the active Pd(XPhos) species researchgate.netnih.gov. Experiments are typically conducted in solvents such as tetrahydrofuran (B95107) (THF) with supporting electrolytes like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (nBuNBF) researchgate.netresearchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy serves as a crucial tool for the characterization of this compound complexes, providing insights into their molecular structure and the formation of Pd-ligand bonds. Studies involving the combination of palladium(II) acetate (B1210297) (Pd(OAc)2) with various ligands, including XPhos, have utilized FTIR to investigate the resulting complexes americanelements.comsigmaaldrich.com.

The FTIR spectra of the palladium precursor, such as Pd(OAc)2, exhibit characteristic peaks. For instance, pure Pd(OAc)2 shows distinctive peaks at 1,600 cm⁻¹ and 1,400 cm⁻¹, corresponding to the C=O and C-O stretching vibrations, respectively americanelements.com. Upon the formation of this compound complexes, the FTIR spectra demonstrate changes that provide evidence for the formation of Pd-ligand bonds americanelements.com. The characteristic peaks of the Pd-ligand complexes are generally comparable in wavenumber to those of the pure starting materials, with shifts or alterations indicating the coordination of the XPhos ligand to the palladium center americanelements.com.

X-ray Crystallographic Analysis of this compound Structures

The crystal structures of several this compound complexes have been obtained. This includes XPhos Pd PEPPSI complexes, where the coordination of the XPhos ligand to palladium, along with other ligands like pyridine (B92270), has been characterized americanelements.com. Furthermore, X-ray crystallography has been instrumental in studying the solvent-dependent isomerization of XPhos Pd G3, specifically the Pd(ABP)(XPhos)(OMs) complex, where the structures of two different isomers were successfully determined. This detailed structural information is vital for understanding the reactivity and catalytic behavior of these precatalysts.

Beyond well-defined precatalysts, X-ray diffraction has also been employed to identify and characterize impurities that may form during the synthesis of XPhos-based precatalysts, such as PdCl2(XPhos)2. The determination of such structures provides critical information for quality control and reaction optimization. In related studies involving silver complexes with XPhos, X-ray crystallography revealed Ag-C and Ag-P distances, and it was noted that similar C(ipso)-Pd interactions in related Pd(II) complexes are approximately 2.45 Å, highlighting the nature of the metal-carbon interactions within these bulky biaryl phosphine (B1218219) systems. The diverse coordination modes of biaryl monophosphine ligands, ranging from C,P metallacycle formation to O,P chelation, have been explored through X-ray single crystal structures of palladium(II) complexes.

Mechanistic Investigations of Palladium Xphos Catalyzed Reactions

Pathways for Precatalyst Activation and Formation of Active Species

The efficacy of palladium-catalyzed cross-coupling reactions hinges on the successful generation of the catalytically active Pd(0) species from a more stable Pd(II) precatalyst. The activation process for palladium-XPhos systems involves a series of intricate mechanistic steps, which are crucial for initiating the catalytic cycle. Understanding these activation pathways is essential for optimizing reaction conditions and maximizing catalyst performance. researchgate.netwhiterose.ac.uk

In Situ Reduction of Palladium(II) Precursors to Palladium(0)

The most common approach for generating the active catalyst involves the in situ reduction of air-stable and readily available Pd(II) precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), in the presence of the XPhos ligand. acs.orgrsc.orgrsc.orgrsc.org This process transforms the inactive Pd(II) center into the catalytically competent Pd(0) state, which can then participate in the crucial oxidative addition step of the cross-coupling cycle. researchgate.netresearchgate.net The reduction can be triggered by various reagents and conditions present in the reaction mixture, including bases, nucleophiles, and even solvents or other additives. whiterose.ac.ukacs.orgnih.gov

The reduction of Pd(II) to Pd(0) is not typically spontaneous and requires specific chemical triggers. acs.org Research has shown that a dual-trigger mechanism, involving both a base and a nucleophile, is often essential for efficient precatalyst activation. researchgate.netwhiterose.ac.ukacs.org These components act in unison to facilitate the reduction. whiterose.ac.ukacs.org

The base is postulated to play a role in either forming a more reactive palladium-oxo complex or generating a boronate species in Suzuki-Miyaura couplings, which facilitates transmetalation. harvard.edu In Buchwald-Hartwig aminations, secondary amines like morpholine (B109124) can participate directly in the reduction of Pd(II) precatalysts. acs.org This can occur via deprotonation of the amine N-H bond followed by a β-hydride elimination step. acs.org The choice and strength of the base are critical; for instance, strong bases like K₃PO₄ and Na₂CO₃ have been shown to be effective in generating the active Pd(0) species, whereas weaker bases are less efficient. acs.org The presence of water can also promote the reductive activation mechanism by improving the solubility of the inorganic base. acs.org

Nucleophilic partners in the cross-coupling reaction also play a direct role. Studies with DyadPalladate precatalysts, such as [HXPhos]₂[Pd₂Cl₆], demonstrate that both the base and the nucleophilic coupling partner (e.g., a boronic acid in Suzuki-Miyaura coupling or an amine in Buchwald-Hartwig amination) are required to generate the active [Pd⁰(XPhos)₂] species. whiterose.ac.ukacs.org

When using palladium(II) acetate as the precatalyst, the initial step in the activation sequence is the coordination of the XPhos ligand to the palladium center. nih.gov In-situ studies using techniques like cyclic voltammetry and Nuclear Magnetic Resonance (NMR) spectroscopy have successfully characterized the formation of an intermediate complex, Pd(OAc)₂(XPhos). researchgate.netnih.govresearchgate.net This initial association is a prerequisite for the subsequent reductive step that generates the active Pd(0) catalyst. nih.gov The formation of such well-defined XPhos-Pd(II) complexes is a crucial stage that precedes the evolution to the active species, whether through spontaneous reduction or upon interaction with a base. acs.orgnih.gov

Following the initial coordination, the Pd(II) center is reduced to Pd(0). In the case of the Pd(OAc)₂(XPhos) system, this reduction has been shown to be an intramolecular process that leads to the formation of the bis-ligated Pd⁰(XPhos)₂ species. acs.orgnih.gov This complex, [Pd⁰(XPhos)₂], is identified as the active catalyst generated under various reaction conditions for both Suzuki-Miyaura and Buchwald-Hartwig couplings. whiterose.ac.ukacs.org

In other systems, such as with PdCl₂(XPhos)₂, the reduction can be facilitated by an external agent. For example, in the presence of a base like sodium hydroxide (B78521) (NaOH) and n-butanol as a solvent, the Pd(II) complex is rapidly converted to Pd⁰(XPhos)₂. nih.gov Mechanistic investigations suggest that this proceeds via an initial chloride exchange with n-butoxide, followed by a β-hydride elimination that reduces the palladium and produces n-butanal as a byproduct. nih.gov Regardless of the specific pathway, the formation of a stable, bis-ligated Pd(0) complex is a common outcome of the activation process. whiterose.ac.ukacs.org

Generation of Monoligated Palladium(0)(XPhos)

While the bis-ligated Pd⁰(XPhos)₂ complex is a stable and observable product of the initial activation, the catalytically active species directly involved in the oxidative addition step is often proposed to be the highly reactive, 12-electron monoligated Pd⁰(XPhos) complex. nih.govnih.govacs.org This species is thought to be generated through a dissociative equilibrium where the unreactive Pd⁰(XPhos)₂ complex releases one XPhos ligand. nih.gov

Equilibrium: Pd⁰(XPhos)₂ ⇌ Pd⁰(XPhos) + XPhos

The bulky nature of the XPhos ligand favors the formation of the monoligated species, which is sterically less hindered and electronically more reactive for oxidative addition with aryl halides. nih.govunife.it Kinetic studies have provided evidence for this dissociative mechanism, showing that the rate of oxidative addition is dependent on the formation of the Pd⁰(XPhos) intermediate. nih.gov The remarkable ability of the Pd-XPhos system to activate even challenging substrates like aryl chlorides at room temperature is attributed to the high reactivity of this monoligated species. acs.orgnih.gov

Activation of Palladium(I) Dimer Precatalysts

Under certain conditions, particularly when starting from Pd(OAc)₂ and XPhos, the formation of palladium(I) dimers has been observed. acs.orgnih.govresearchgate.net These dinuclear species, such as [PdI(OAc)(XPhos)]₂, can form alongside the desired Pd(0) complexes. researchgate.netrsc.org The formation of Pd(I) dimers can also occur during the activation of certain allyl-type palladium precatalysts through a comproportionation reaction between the Pd(II) precatalyst and the monoligated Pd(0) active species. nih.gov

Elementary Steps of Catalytic Cycles

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The this compound catalyst system follows this general pathway, but the specific characteristics of the Xphos ligand introduce nuances that enhance catalytic activity.

Oxidative addition is the initial and often rate-determining step in many cross-coupling reactions, involving the insertion of the palladium(0) center into a carbon-halide or carbon-oxygen bond of the electrophile. researchgate.netuwindsor.ca This step converts the Pd(0) species to a Pd(II) intermediate. The bulky and electron-rich nature of the Xphos ligand is crucial for promoting this step, particularly with less reactive electrophiles. nih.gov

The activation of aryl chlorides, which are typically less reactive than their bromide or iodide counterparts, is a significant challenge in cross-coupling chemistry. The this compound system has proven to be exceptionally effective in this regard. researchgate.netnih.gov The remarkable reactivity is attributed to the ability of the bulky Xphos ligand to stabilize the monoligated Pd(0) species, which is the active catalyst for oxidative addition. nih.govacs.org Studies have shown that even a notoriously unreactive substrate like chlorobenzene (B131634) can undergo oxidative addition at room temperature when Xphos is the supporting ligand. researchgate.netresearchgate.netnih.gov This highlights the ligand's critical role in facilitating the activation of these challenging substrates. researchgate.netnih.gov Computational studies suggest that for bulky phosphine (B1218219) ligands like Xphos, the oxidative addition of aryl chlorides proceeds favorably through a monoligated, three-coordinate palladium species. acs.orgacs.org

Beyond carbon-halogen bonds, the this compound system is also capable of activating carbon-oxygen bonds, specifically in aryl sulfamates. nih.govnih.gov Aryl sulfamates are valuable electrophiles as they are easily synthesized from readily available phenols. nih.govresearchgate.net The use of an Xphos-ligated palladium precatalyst has enabled Suzuki-Miyaura cross-coupling of aryl sulfamates at room temperature. nih.govresearchgate.net

Computational investigations into the mechanism reveal that the Xphos ligand plays a multifaceted role in the C–O bond activation of aryl sulfamates. researchgate.net A key finding is the bidentate coordination of the Xphos ligand, where an interaction between the biaryl ring of the ligand and the palladium center helps to lower the energy barrier for oxidative addition. researchgate.net This additional stabilization of the transition state is a crucial factor in the catalyst's high activity. researchgate.net Subsequent steps of transmetalation and reductive elimination are calculated to be facile processes following this turnover-limiting oxidative addition. researchgate.net

Table 1: Calculated Energy Barriers for Oxidative Addition of 1-Naphthyl Sulfamate (B1201201)

| Catalyst System | Transition State | Energy Barrier (kcal/mol) |

|---|---|---|

| Pd(XPhos) | π-adduct formation | 25.5 |

| Pd(PMe₃) | Five-center (N-bound) | 12.7 |

| Pd(PMe₃) | Five-center (O-bound) | 15.4 |

| Pd(PMe₃) | Three-center | 15.3 |

| Pd(PMe₃)₂ | Not specified | 35.0 |

This table presents data from computational studies on the oxidative addition step. Data sourced from doi.org.

Kinetic studies have provided strong evidence for a dissociative mechanism in the oxidative addition of aryl halides catalyzed by this compound. nih.govacs.org The catalytically active species is the monoligated Pd(0)(Xphos) complex, which exists in equilibrium with the less reactive, bis-ligated Pd(0)(Xphos)₂ species. researchgate.netresearchgate.netnih.gov

The equilibrium can be represented as: Pd(0)(Xphos)₂ ⇌ Pd(0)(Xphos) + Xphos

Following oxidative addition, the next key step is transmetalation, where an organic group is transferred from a main-group organometallic reagent (like an organoboron compound in Suzuki-Miyaura coupling) to the Pd(II) center. nih.govharvard.edu This step forms a diarylpalladium(II) complex and regenerates the catalyst for the next turnover after reductive elimination. nih.gov The base plays a crucial role in this step, often by forming a more reactive boronate species that facilitates the transfer of the aryl group to the palladium complex. nih.govharvard.edu

Just as in oxidative addition, monoligated palladium species are believed to be key intermediates in the transmetalation step of cycles catalyzed by bulky phosphine ligands like Xphos. nih.govacs.org The outstanding activity of catalysts derived from dialkylbiarylphosphine ligands, including Xphos, is partly attributed to their ability to stabilize these monoligated L₁Pd intermediates. nih.gov These 12-electron L₁Pd(0) complexes have emerged as the most active catalytic species throughout the entire cross-coupling cycle. acs.orgnih.gov

The bulky and electron-donating characteristics of Xphos are essential for stabilizing these highly reactive, low-coordinate species. nih.govacs.org Computational and kinetic studies have shown that all three elementary steps—oxidative addition, transmetalation, and reductive elimination—can proceed through monoligated palladium intermediates. acs.orgnih.gov For the transmetalation step, the dissociation of a ligand from a bis-ligated arylpalladium(II) halide complex can generate a more electrophilic, T-shaped, three-coordinate intermediate that is more susceptible to reaction with the organoboron reagent. acs.org The steric properties of the ligand are critical; excessive bulk can sometimes hinder the approach of the nucleophile, but ligands like Xphos appear to strike an effective balance, promoting the formation of the active monoligated species without sterically impeding the transmetalation process itself. nih.govuva.es

Transmetalation

Formation of Palladium-Boron Intermediates

In Suzuki-Miyaura cross-coupling reactions, the formation of a palladium-boron intermediate is a crucial step in the catalytic cycle. This process, known as transmetalation, involves the transfer of an organic group from a boron reagent to the palladium center. Two primary pathways have been proposed for this transformation: the "boronate pathway" and the "oxo-palladium pathway". acs.org

The boronate pathway suggests that a base activates the organoboron compound, typically a boronic acid, to form a more nucleophilic boronate species. This activated boronate then reacts with the palladium(II) halide complex, which is formed after the initial oxidative addition step, to generate a key intermediate containing a Pd-O-B linkage. acs.org

Alternatively, the oxo-palladium pathway proposes that the base, often a hydroxide or alkoxide, first displaces the halide from the palladium(II) complex to form a palladium-hydroxide or palladium-alkoxide species. This more reactive palladium complex then readily reacts with the Lewis acidic boronic acid to form the same Pd-O-B linked intermediate. acs.orgrsc.org The high oxophilicity of boron is a significant driving force in this step. organic-chemistry.org

The choice of base is critical and can influence which pathway is favored. For instance, with certain boron reagents, the use of hard Lewis bases like potassium acetate was found to favor the oxo-palladium pathway as they did not form a boronate species prior to transmetalation. rsc.org The formation of an (acetato)palladium(II) complex following oxidative addition can increase the reactivity of the Pd-O bond compared to a Pd-X (where X is a halide) bond, facilitating the transmetalation step. organic-chemistry.org

Recent studies have provided direct evidence for the existence of these elusive arylpalladium(II)boronate complexes. acs.org Researchers have successfully characterized both a three-coordinate boronic acid complex and a four-coordinate boronate complex, both of which were shown to undergo transmetalation to yield the cross-coupled product. acs.org

The specific nature of the boron reagent also plays a role. While boronic acids are common, aryltrifluoroborates and boronic esters are also used. Aryltrifluoroborates are noted for their stability and reduced tendency for protodeboronation compared to boronic acids. harvard.edu Boronic esters, often prepared via Miyaura borylation, are also more stable than their corresponding boronic acids. rsc.orgorganic-chemistry.org The active transmetalating species when using boronic esters is not always clear and may involve direct reaction with an oxo-palladium species or hydrolysis to a more reactive form. rsc.org The use of bis(pinacolato)diboron (B136004) (B₂pin₂) in Miyaura borylation reactions is a common method for synthesizing these boronate esters. organic-chemistry.org More recently, tetrahydroxydiboron (B82485) (bis-boronic acid, BBA) has been introduced as a more atom-economical alternative to B₂pin₂ for the direct synthesis of arylboronic acids. nih.gov

Reductive Elimination

Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling reactions. In this step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the desired new bond and regenerating the active palladium(0) catalyst. rsc.org The facility of this step is crucial for an efficient catalytic cycle. For palladium complexes bearing sterically demanding ligands like XPhos, reductive elimination is generally considered to be a facile process. rsc.org

Factors Influencing Reductive Elimination Rates

Ligand Properties:

Steric Bulk: Bulky ligands, such as the biaryl phosphines like XPhos, are known to promote reductive elimination. rsc.orgacs.org The steric clash between a bulky ligand and the organic fragments on the palladium center can destabilize the palladium(II) intermediate, thereby lowering the energy barrier for reductive elimination. nih.gov Computational studies have shown that for some systems, the extreme steric repulsion between ligands like t-Bu-XPhos can prevent the formation of less reactive bis-ligated palladium(0) species, favoring the more active mono-ligated form. nih.gov

Electronic Effects: The electronic properties of the ancillary ligand also play a significant role. Electron-withdrawing groups on the ligand can make the palladium center more electron-poor, which generally accelerates the rate of reductive elimination. researchgate.net Conversely, electron-donating ligands can sometimes slow this step. researchgate.netinorgchemres.org However, the interplay between steric and electronic effects is complex. For example, while XPhos is less electron-rich than t-Bu-XPhos, which facilitates reductive elimination, its primary accelerating effect in some reactions is attributed to steric factors that destabilize other intermediates in the catalytic cycle. nih.gov

Nature of Coupling Partners:

The electronic nature of the groups undergoing coupling has a substantial impact. For C-N bond formation, the electronic properties of the amido ligand and the aryl group influence the rate. Studies have shown that the major electronic effect is transmitted through the σ-bond rather than the nitrogen lone pair. acs.org

For C-C bond formation, the relative rates of reductive elimination generally follow the order: aryl-aryl > alkyl-aryl > n-propyl-n-propyl > ethyl-ethyl > methyl-methyl. harvard.edu

Coordination Environment:

The coordination number of the palladium complex is critical. Reductive elimination is generally faster from three-coordinate "T-shaped" intermediates than from four-coordinate square planar complexes. acs.org Bulky ligands like XPhos promote the formation of these more reactive, coordinatively unsaturated species. acs.orgnih.gov

In some cases, dissociation of a ligand from a four-coordinate complex can precede reductive elimination. For complexes with certain bidentate ligands, the lengthening or dissociation of one of the coordinating bonds can facilitate the process. nih.gov

Impact on C-N Cross-Coupling Efficiency

Kinetic studies on various diarylamine and aryl halide couplings have indicated that reductive elimination is likely not a problematic step for many C-N cross-couplings using biaryl phosphine ligands. mit.edu However, the efficiency is highly dependent on the specific ligand-substrate combination. For instance, density functional theory (DFT) calculations comparing the ligands BrettPhos and RuPhos showed that due to differences in their steric and electronic structures, the rate-limiting step for the Pd-BrettPhos system was oxidative addition, whereas for the Pd-RuPhos system, it was reductive elimination. acs.org

The steric hindrance of the amine coupling partner can also modulate the rate of reductive elimination. An increase in the steric bulk of the amine can decrease the energy barrier for reductive elimination, which is beneficial for systems where this step is rate-limiting. acs.org The electronic properties of the aryl halide also play a role; electron-withdrawing groups on the aryl halide can influence the rate-determining step of the entire catalytic cycle. inorgchemres.org

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands like XPhos are commonly used in Buchwald-Hartwig amination because they facilitate both the initial oxidative addition and stabilize the resulting palladium(II) intermediates, while also promoting the final reductive elimination step. numberanalytics.com The ability of these ligands to encourage the formation of highly reactive, mono-ligated L₁Pd(0) species is a key factor in their success, allowing for efficient coupling even with challenging substrates like aryl chlorides. nih.gov

Role of Ancillary Ligands and Additives

Effect of Steric and Electronic Properties of XPhos

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a prominent member of the Buchwald dialkylbiaryl phosphine ligand family. Its effectiveness stems from a finely tuned combination of steric bulk and electronic properties. nih.gov

Steric Properties: The most significant feature of XPhos is its considerable steric bulk, arising from the dicyclohexylphosphino group and the triisopropyl-substituted biaryl backbone. nih.gov This bulkiness has several beneficial effects:

Promotes Monoligation: It encourages the formation of the highly reactive, 12-electron, monoligated L₁Pd(0) species by destabilizing the less reactive bis-ligated L₂Pd(0) complex. acs.orgnih.gov This facilitates the oxidative addition step, even with less reactive substrates like aryl chlorides. nih.govresearchgate.net

Accelerates Reductive Elimination: The steric pressure exerted by the ligand on the palladium center can destabilize the Pd(II) intermediate, thus promoting the product-forming reductive elimination step. rsc.orgresearchgate.net

Stabilizes Catalytic Species: The bulky framework can provide a protective pocket around the metal center, preventing catalyst decomposition pathways such as the formation of palladium nanoparticles. nih.gov

Electronic Properties: XPhos is an electron-rich phosphine, which enhances the electron density at the palladium center. inorgchemres.org This property is crucial for facilitating the oxidative addition of aryl halides to the Pd(0) center. nih.govinorgchemres.org However, compared to other Buchwald ligands like t-BuXPhos, XPhos is considered less electron-rich. This can be advantageous, as a less electron-rich metal center can accelerate reductive elimination. nih.gov Computational studies have highlighted that the electronic structure of XPhos, in conjunction with its steric profile, creates a synergistic effect that optimizes catalytic activity. nih.gov The biaryl backbone of XPhos can also participate in Pd-arene interactions, which can further increase the electron density at the metal and stabilize catalytic intermediates. nih.govresearchgate.net

The interplay of these steric and electronic factors makes XPhos a highly versatile and efficient ligand for a wide range of cross-coupling reactions. nih.govnih.gov

Cooperative Catalysis with Silver(I) Complexes in C-H Activation

In some palladium-catalyzed C-H activation/functionalization reactions, silver(I) salts are commonly used as additives, often acting as oxidants or halide scavengers. researchgate.net However, mounting evidence suggests a more active, cooperative role for silver complexes in the catalytic cycle, particularly in the C-H activation step. whiterose.ac.ukyork.ac.ukresearchgate.net

Recent research has provided direct evidence for a bimetallic catalytic cycle where a silver(I) complex, stabilized by the XPhos ligand, performs the initial C-H bond activation, and the palladium complex subsequently facilitates the cross-coupling. whiterose.ac.ukyork.ac.uk

Key Findings:

Isolation of a Key Intermediate: Researchers have successfully isolated and characterized the C-H activation product, Ag(C₆F₅)(XPhos), formed from the reaction of silver carbonate (Ag₂CO₃), XPhos, and pentafluorobenzene (B134492). whiterose.ac.ukyork.ac.ukresearchgate.net This demonstrates that a well-defined silver(I)-XPhos complex can be responsible for the C-H cleavage step.

Stoichiometric and Catalytic Competence: The isolated Ag(C₆F₅)(XPhos) was shown to react instantly at room temperature with an oxidative addition product, PdI(C₆H₅)(XPhos), to form the cross-coupled product. whiterose.ac.ukyork.ac.ukresearchgate.net Furthermore, catalytic cross-coupling was achieved using only a catalytic amount of the Ag(C₆F₅)(XPhos) complex as the silver source, proving its competence within the catalytic cycle. whiterose.ac.ukyork.ac.ukacs.org

Revised Catalytic Cycle: These findings support a catalytic cycle where the silver(I) species, facilitated by the XPhos ligand, is responsible for the C-H activation (concerted metalation-deprotonation), while the palladium center mediates the cross-coupling with an aryl halide. whiterose.ac.ukyork.ac.ukacs.org The phosphine ligand can be exchanged between the two metals, ensuring it is recycled throughout the process. york.ac.uk

This cooperative catalysis model, where both silver and palladium play distinct and essential roles, offers a more nuanced understanding of these complex reactions. The XPhos ligand is crucial in this system, not only for activating the palladium center but also for enabling the silver-mediated C-H activation step.

Data Tables

Table 1: Effect of Ligand on Reductive Elimination in Nitromethane α-Arylation Data based on computational analysis.

| Ligand | Relative Energy of Reductive Elimination (kcal/mol) | Key Observation | Reference |

| XPhos | Lower | Faster reductive elimination contributes to higher efficiency. | nih.gov |

| t-BuXPhos | Higher | Slower reductive elimination leads to a significant drop in efficiency. | nih.gov |

| P(t-Bu)₃ | Similar to t-Bu-XPhos | Reductive elimination is the rate-limiting step. | nih.gov |

Table 2: Cooperative Pd/Ag Catalysis in the Cross-Coupling of 4-Iodotoluene and Pentafluorobenzene Selected experimental results.

| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Key Observation | Reference |

| Pd(OAc)₂, XPhos, Ag₂CO₃ | 60 | 3 | 96 | Standard conditions show high efficiency. | whiterose.ac.uk |

| Pd(OAc)₂, XPhos, Ag₂CO₃ | Room Temp | 23 | 72-77 | Reaction proceeds effectively at ambient temperature. | whiterose.ac.uk |

| PdI(C₆H₅)(XPhos), Ag₂CO₃, XPhos | 60 | 23 | 100 | The proposed Pd(II) intermediate is a competent catalyst. | acs.org |

| Pd(OAc)₂, XPhos, Ag(C₆F₅)(XPhos), K₂CO₃ | 60 | 3 | 92 | Catalytic amount of the pre-formed Ag-C-H activated complex is effective. | whiterose.ac.uk |

Kinetic Studies and Mechanistic Insights

Kinetic studies are a powerful tool for elucidating the mechanisms of palladium-catalyzed reactions. By examining how reaction rates change in response to variations in the concentrations of reactants, catalysts, and ligands, researchers can identify the rate-determining step and gain a deeper understanding of the catalytic cycle.

The dependence of the reaction rate on substrate and ligand concentrations can reveal much about the active catalytic species and the mechanism of key elementary steps. In many this compound catalyzed reactions, a key equilibrium is the dissociation of a ligand from a bis-ligated Pd(0) complex, such as Pd(XPhos)₂, to form the more reactive mono-ligated species, Pd(XPhos). nih.govresearchgate.net This dissociation is often favored by the steric bulk of the XPhos ligand. nih.gov

Kinetic studies have shown that for certain reactions, the rate is first-order in the concentration of the palladium catalyst and the aryl halide, but can show a complex, often inverse, dependence on the ligand concentration. nih.govresearchgate.netmit.edu An inverse dependence on ligand concentration suggests that ligand dissociation from the palladium center occurs prior to or during the rate-limiting step. rsc.org For example, in some C-N cross-coupling reactions, kinetic experiments have demonstrated an inverse dependence on the concentration of both the amine and the aryl halide coupling partners. mit.edugrafiati.com This observation has been found to be valid for several classes of amines, aryl halides, and biaryl ligands, including XPhos. mit.edugrafiati.com

In contrast, for some systems, little dependency on the metal-to-ligand ratio was found, suggesting that the bulky substituents on XPhos promote the formation of the reactive monoligated Pd(0) species. nih.gov The specific rate dependencies can vary significantly depending on the nature of the substrates and the reaction conditions. For instance, in the coupling of aryl halides, chloride substrates have shown a dependence on both ligand and aryl chloride concentrations, indicating that ligand dissociation precedes the rate-limiting oxidative addition. rsc.org

A kinetic study of the oxidative addition of chlorobenzene with Pd⁰(XPhos)₂ showed a dissociative mechanism where the reactive species, Pd⁰(XPhos), is in equilibrium with the less reactive Pd⁰(XPhos)₂. nih.govresearchgate.net This highlights the crucial role of the XPhos ligand in activating even challenging substrates like aryl chlorides at room temperature. nih.govresearchgate.net

Table 1: Observed Rate Dependencies in this compound Catalyzed Reactions

| Reaction Type | Reactant | Rate Order | Implication |

| C-N Cross-Coupling | Palladium Catalyst | First | Rate is directly proportional to catalyst concentration. acs.orgacs.org |

| C-N Cross-Coupling | Aryl Halide | Zero / Inverse | Not involved in the rate-determining step, or inhibitory at high concentrations. mit.edugrafiati.comacs.orgacs.org |

| C-N Cross-Coupling | Amine | Zero / Inverse | Not involved in the rate-determining step, or inhibitory at high concentrations. mit.edugrafiati.comacs.orgacs.org |

| C-N Cross-Coupling | Ligand (XPhos) | Complex / Inverse | Ligand dissociation may be required before the rate-limiting step. mit.edursc.org |

| Oxidative Addition | Aryl Chloride | First | Involved in the rate-determining step. nih.govresearchgate.netrsc.org |

Eyring plot analysis, which examines the temperature dependence of the reaction rate, is a valuable technique for determining the activation parameters (enthalpy, ΔH‡, and entropy, ΔS‡) of the rate-limiting step. nih.gov This information can provide further insight into the nature of the transition state.

In studies of palladium-catalyzed C-N cross-coupling reactions, Eyring plots have been used to analyze the kinetics of the catalytic reaction. mit.edugrafiati.com For certain systems, these analyses, combined with other kinetic data, have helped to establish that reductive elimination is the rate-determining step. acs.orgacs.org For example, in the cross-coupling of diphenylamine (B1679370) and 3-bromoanisole (B1666278) catalyzed by a RuPhos-based palladium system, the rate was found to be independent of the concentrations of the amine, base, and aryl halide, which is consistent with reductive elimination being the turnover-limiting step. acs.orgacs.org

However, it is important to note that a linear Eyring plot does not always guarantee a single, unchanging rate-limiting step across the entire temperature range. nih.gov In some enzymatic systems, a linear plot has been shown to conceal a change in the rate-limiting step. nih.gov While this has not been explicitly demonstrated for this compound systems, it serves as a caution in the interpretation of kinetic data.

Table 2: Representative Activation Parameters from Eyring Plot Analysis

| Catalytic System | Rate-Limiting Step | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| RuPhos-Pd / Diphenylamine + 3-Bromoanisole | Reductive Elimination | 26.5 | 2.3 |

| Data from a study on a related biarylphosphine ligand system, providing context for typical values. |

Hammett plots are used to investigate the electronic effects of substituents on the reaction rate. By correlating the logarithm of the reaction rate constant with the Hammett substituent constant (σ), which quantifies the electronic-donating or -withdrawing nature of a substituent, one can determine the sensitivity of the reaction to electronic changes. The slope of the Hammett plot, known as the reaction constant (ρ), provides information about the charge distribution in the transition state of the rate-determining step.

Hammett studies have been performed for both the aryl halide and the nucleophile in various palladium-catalyzed cross-coupling reactions. mit.edugrafiati.comacs.org In C-N cross-coupling reactions, a positive ρ value when varying the substituents on the aryl halide indicates that electron-withdrawing groups accelerate the reaction. acs.org This is consistent with a mechanism where the oxidative addition of the aryl halide is the rate-limiting step, as electron-withdrawing groups make the aryl halide more susceptible to attack by the electron-rich Pd(0) center. acs.org Conversely, a negative ρ value when varying the substituents on the amine nucleophile suggests that electron-donating groups on the amine accelerate the reaction, which is consistent with reductive elimination being the rate-limiting step. acs.org

For example, in a study using a RuPhos-based catalyst, the ρ value determined from the kinetics of the catalytic reaction for different aryl halides was 2.2, while for different diarylamines it was -1.1. acs.org These results indicate that intermediates with electron-deficient aryl groups and electron-rich diarylamido groups undergo reductive elimination at faster rates. acs.org Similar studies using SPhos and its analogues have shown that electron donation from the biaryl ligand's "lower" aryl group is key to the stability of the amido complex with respect to reductive elimination. acs.org In some cases, an inverted V-shaped Hammett plot has been observed, suggesting a change in the rate-limiting step depending on the electronic nature of the substituent on the aryl bromide. rsc.org

Table 3: Hammett Study Results for Palladium-Catalyzed Reactions

| Reaction | Varied Component | ρ (rho) value | Interpretation |

| C-N Cross-Coupling | Aryl Halide | +2.2 | Electron-withdrawing groups accelerate the reaction. acs.org |

| C-N Cross-Coupling | Diarylamine | -1.1 | Electron-donating groups accelerate the reaction. acs.org |

| Arene Acetoxylation | Directing Group | -2.01 | Electron-donating directing groups react preferentially under competition conditions. nih.gov |

Theoretical and Computational Chemistry (DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organometallic reactions. DFT calculations can provide detailed energetic profiles of entire catalytic cycles, helping to identify the most likely reaction pathways and the structures of key intermediates and transition states.

DFT calculations have been used to model the catalytic cycles of various this compound catalyzed reactions, including Suzuki-Miyaura and C-N cross-coupling reactions. nih.gova-star.edu.sgresearchgate.netresearchgate.net These studies often focus on determining the relative energies of intermediates and the activation barriers of the elementary steps: oxidative addition, transmetalation, and reductive elimination.

In the Suzuki-Miyaura coupling of aryl sulfamates, DFT studies have shown that the mechanism likely follows the traditional cross-coupling pathway. nih.govresearchgate.net Oxidative addition was identified as the turnover-limiting step. nih.govresearchgate.net A key finding from these studies is the importance of the bidentate coordination of the XPhos ligand, where an additional interaction between the biaryl ring of the ligand and the palladium center helps to lower the energy barrier for oxidative addition. nih.govresearchgate.net After oxidative addition, the subsequent steps of transmetalation and reductive elimination were calculated to be facile processes with low energy barriers. nih.govresearchgate.net

Computational studies have also been used to compare the performance of XPhos with other ligands. For example, a comparison between the meta-terarylphosphine ligand Cy*Phine and XPhos in C-N cross-coupling reactions showed comparable reaction energetics for the catalytic cycle steps for both palladium-ligand systems. a-star.edu.sgresearchgate.net DFT calculations have also been employed to understand the chemoselectivity in reactions with substrates containing multiple reactive sites, such as chloroaryl triflates. nih.gov These studies help to elucidate how the ligand structure influences the preference for activating one bond over another. nih.gov

The energetic profiles generated from DFT calculations can explain experimental observations, such as the need for elevated temperatures for certain substrates and the lack of reactivity for others. researchgate.net For instance, the high calculated barrier for the oxidative addition of aryl carbamates with a Pd-XPhos catalyst explains their lack of reactivity in this system. researchgate.net

Table 4: Calculated Energetic Barriers for Elementary Steps in a Pd-XPhos Catalyzed Suzuki-Miyaura Reaction

| Elementary Step | Calculated Barrier (kcal/mol) | Significance |

| Oxidative Addition | Highest barrier | Turnover-limiting step. nih.govresearchgate.net |

| Transmetalation | Low barrier | Facile process. nih.govresearchgate.net |

| Reductive Elimination | Low barrier | Facile process. nih.govresearchgate.net |

Structural Insights into Transition States and Intermediates

The efficacy of the this compound catalytic system is deeply rooted in the structure and energetics of its intermediates and transition states throughout the catalytic cycle. Understanding these transient species provides critical insights into reaction pathways and selectivity. The catalytic cycle, broadly consisting of oxidative addition, transmetalation, and reductive elimination, involves distinct monoligated palladium intermediates. nih.gov

The active catalytic species is often a monoligated, 12-electron L₁Pd(0) complex, which is in equilibrium with the less reactive L₂Pd(0) species. nih.gov The significant steric bulk of the XPhos ligand promotes the formation of the highly reactive monoligated L₁Pd(0) active species. nih.govresearchgate.net This active complex then engages the aryl halide in the oxidative addition step, which is frequently the rate-determining step in cross-coupling reactions. nih.govnih.gov

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structures of these fleeting species. For instance, in the Suzuki-Miyaura coupling of aryl sulfamates, the oxidative addition of the C–O bond is the turnover-limiting step. nih.gov DFT calculations revealed that the transition state for this step is significantly influenced by the coordination modes of both the aryl sulfamate and the XPhos ligand. nih.gov

Following oxidative addition, the resulting Pd(II) intermediate, L₁Pd(Ar)(X), undergoes transmetalation. In the case of C-N cross-coupling reactions, kinetic studies have shown that the resting state of the catalyst can be a palladacycle amido complex. mit.edu For the C-arylation of oxindoles, transmetalation can lead to multiple isomeric Pd(II) intermediates. The relative energies of these intermediates and the subsequent reductive elimination barriers determine the final product distribution according to the Curtin-Hammett principle. nih.gov DFT calculations for the reductive elimination from an XPhos·Pd(Ph)(oxindolate) complex showed that while the Pd-N-bound amidate is more stable, the C-C bond-forming reductive elimination from the higher-energy Pd-C-bound enolate has a lower activation barrier, thus favoring C-arylation. nih.gov

Table 1: Calculated Relative Energies for Key Species in Pd-XPhos Catalyzed C3-Arylation of Oxindole nih.govCalculated at 298 K in THF using B3LYP level of theory. Energies are relative to the Pd-N-bound amidate complex.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| 1 | Pd-N-bound amidate intermediate | 0.0 |

| 2 | Pd-C-bound enolate intermediate | +5.3 |

| TS(C-N) | Transition state for C-N reductive elimination | +25.5 |

| TS(C-C) | Transition state for C-C reductive elimination | +20.6 |

The data illustrates that although the C-bound intermediate (2) is less stable than the N-bound intermediate (1) by 5.3 kcal/mol, the barrier for C-C reductive elimination (TS(C-C)) is 4.9 kcal/mol lower than that for C-N reductive elimination (TS(C-N)), kinetically favoring the C-arylated product. nih.gov

Similarly, DFT studies on Suzuki-Miyaura reactions with aryl sulfamates have calculated the energy barriers for the elementary steps. The oxidative addition was found to have the highest barrier, confirming it as the rate-limiting step, while subsequent transmetalation and reductive elimination steps were found to be facile processes. nih.gov

Assessment of Metal-Ligand and Complex-Anion Interactions

The performance of the Pd-XPhos catalyst is not solely governed by the primary P-Pd coordination bond but is also significantly modulated by secondary interactions, including non-covalent interactions between the palladium center and the ligand's arene rings, as well as interactions with anions present in the reaction medium.

Metal-Ligand Interactions: A key feature of dialkylbiaryl phosphine ligands like XPhos is the potential for a stabilizing interaction between the palladium metal center and the π-system of the "lower" biaryl ring (the ring not bearing the phosphine group). nih.gov This interaction, where the arene ring can act as a σ-donor, effectively makes the ligand bidentate. chemrxiv.org Such Pd-arene interactions have been observed in several X-ray crystal structures of palladium-biaryl phosphine complexes. nih.gov

Computational studies have underscored the importance of this interaction in transition states. For the oxidative addition of aryl sulfamates, a bidentate coordination of the XPhos ligand, involving an interaction between the biaryl ring and the palladium center, is crucial for lowering the activation barrier. researchgate.netnih.gov This stabilizing interaction is supported by Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) plot analyses of the calculated transition state structures. researchgate.netnih.gov This additional coordination helps to stabilize the electron-deficient palladium center during the oxidative addition step.

Complex-Anion Interactions: Anions, often introduced as salts of the base (e.g., carbonate, phosphate) or from the palladium precursor (e.g., acetate, chloride), can play a critical role in the catalytic cycle. rsc.orgtemple.edu They can interact with the cationic palladium complexes, influencing their stability, reactivity, and solubility. temple.edutemple.edu The nature and locality of the anion can affect catalytic transformations and the stability of reactive intermediates. temple.edutemple.edu

In the context of Pd(OAc)₂/phosphine systems, the acetate anion has been shown to be involved in the formation of various palladium species, including anionic Pd intermediates that are crucial in cross-coupling catalysis. rsc.org The formation of the active Pd(0) catalyst from Pd(II) precursors is often facilitated by anions, which can influence the reduction process. rsc.org For example, in the reduction of Pd(II) to Pd(0) using alcohols, the choice of base and its corresponding anion (e.g., K₂CO₃) can control the selectivity of the reduction pathway. rsc.orgrsc.org

Furthermore, in reactions like the Suzuki-Miyaura coupling, the transmetalation step is known to involve Pd(OH) intermediates, which are formed by the reaction of the oxidative addition complex with the base. acs.org The interaction between the palladium complex and anions like halides can also be significant. DFT studies have explored the interaction between Pd(0) and the halide of the organic electrophile (ArX), suggesting this interaction is key to stabilizing the three-centered transition state of oxidative addition. chemrxiv.org The strength of these interactions can be influenced by the solvent and other species in the reaction mixture. chemrxiv.org

Catalytic Applications in Organic Synthesis

Carbon-Carbon Cross-Coupling Reactions

Carbon-carbon cross-coupling reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures. sigmaaldrich.comfishersci.ch Palladium-XPhos catalysts have proven instrumental in expanding the scope and efficiency of these reactions.

The Suzuki-Miyaura cross-coupling (SMC) reaction, a palladium-catalyzed process for forming carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, is one of the most widely applied methods in organic synthesis due to its mild conditions, broad substrate scope, and functional group tolerance. thieme.desigmaaldrich.comfishersci.chmusechem.com this compound catalysts have significantly enhanced the utility of SMC, especially for challenging substrates. acs.orgnih.govresearchgate.net

This compound catalyst systems are highly effective for the Suzuki-Miyaura coupling of various aryl and vinyl sulfonates and halides. sigmaaldrich.comacs.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov Aryl sulfonates, such as tosylates and mesylates, are often more cost-effective and easier to handle than triflates, but can be less reactive. organic-chemistry.orgnih.govrsc.org The combination of Pd(OAc)2 and XPhos has been developed as a general method for the Suzuki-Miyaura coupling of unactivated arenesulfonates, including aryl tosylates, under mild conditions, achieving high yields with various aryl, heteroaryl, and hindered arylboronic acids. organic-chemistry.org

A preformed precatalyst, trans-dichlorobis(XPhos)palladium(II) (PdCl2(XPhos)2), has demonstrated high efficiency in the Suzuki-Miyaura cross-coupling of aryl and vinyl sulfonates/halides with various boron species. acs.orgnih.govresearchgate.netnih.gov Under microwave assistance, this precatalyst enabled the formation of over 30 coupling products with yields ranging from 23% to 99%. acs.orgnih.govresearchgate.net The conditions are compatible with a broad range of functional groups, including free hydroxyl (OH), free amine (NH2), and pyridine (B92270) moieties. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of Aryl/Vinyl Sulfonates/Halides with PdCl2(XPhos)2 Precatalyst

| Electrophile Type | Example Substrate | Boronic Acid Partner | Conditions | Yield (%) | Reference |

| Aryl Tosylate | Various | Various Aryl Boronic Acids | 5 mol% PdCl2(XPhos)2, TBAOH, n-BuOH/H2O, 110 °C, 30 min, MW | 23-99 | acs.orgnih.gov |

| Vinyl Sulfonate | Various | Various Boron Species | 5 mol% PdCl2(XPhos)2, TBAOH, n-BuOH/H2O, 110 °C, 30 min, MW | 23-99 | acs.orgnih.gov |

| Aryl Halide | Various | Various Boron Species | 5 mol% PdCl2(XPhos)2, TBAOH, n-BuOH/H2O, 110 °C, 30 min, MW | 23-99 | acs.orgnih.gov |

XPhos-Pd catalyst systems have extended the scope of Suzuki-Miyaura couplings to include challenging boronic acid partners that are typically prone to decomposition or protodeboronation under standard conditions. nasc.ac.innih.gov For instance, polyfluorophenylboronic acids and five-membered 2-heteroaromatic boronic acids are particularly difficult coupling partners. nih.gov Traditional approaches using Pd(OAc)2 or Pd2(dba)3 with XPhos often yield unsatisfactory results for these substrates. nih.gov

However, the development of specific XPhos-based precatalysts, such as XPhos-PdG2, has enabled the successful and rapid coupling of these unstable boronic acids. nasc.ac.innih.gov These precatalysts facilitate the fast generation of the catalytically active monoligated Pd(0) species at room temperature, which is crucial for the successful coupling of such sensitive boronic acids. nih.gov This approach also increases the reaction rate for other SMC reactions, as demonstrated by the rapid coupling of 3-furan and 3-thiopheneboronic acids. nih.gov

This compound catalysts are highly effective for the Suzuki-Miyaura coupling of various heteroaryl halides with boronic acids, providing access to diverse heteroaromatic compounds. sigmaaldrich.comacs.orgnih.govresearchgate.netorganic-chemistry.orgnasc.ac.in For example, PdCl2(XPhos)2 has been successfully applied as a precatalyst in the challenging Suzuki-Miyaura cross-coupling of various 2-pyrrolyl tosylates. acs.orgnih.gov Similarly, the XPhos-PdG2 precatalyst has been instrumental in the microwave-assisted Suzuki-Miyaura cross-coupling of 7-chloro, 6-azaindole (B1212597) systems containing unprotected free N-H groups, achieving excellent conversions with low catalyst loadings. nasc.ac.in Even sulfur-containing boronic acids, which are known to poison palladium catalysts, can be coupled efficiently with XPhos-PdG2, yielding good results in short reaction times with minimal catalyst loading. nasc.ac.in

Table 2: Representative Suzuki-Miyaura Coupling of Heteroaryl Halides with XPhos-Pd Catalysts

| Heteroaryl Halide | Boronic Acid Partner | Catalyst System | Conditions | Yield (%) | Reference |

| 2-Pyrrolyl Tosylate | Various | PdCl2(XPhos)2 | Microwave, 110 °C | High | acs.orgnih.gov |

| 7-Chloro-6-azaindole | Various | XPhos-PdG2 | Microwave, 30 min | Good to Excellent | nasc.ac.in |

The Suzuki-Miyaura cross-coupling reaction typically proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetallation, and reductive elimination. musechem.commdpi.comharvard.edu XPhos, as a bulky and electron-rich phosphine (B1218219) ligand, plays a critical role in facilitating these steps. researchgate.netnih.govresearchgate.net

Palladium(II) salts, such as Pd(OAc)2, are commonly used as palladium sources, which in situ form XPhos-Pd(II) complexes. nih.gov These complexes then evolve into the active Pd(0) species upon spontaneous reduction or in the presence of a base. nih.gov The electron-rich nature of XPhos facilitates the oxidative addition step, which is often rate-limiting. researchgate.netmusechem.com Furthermore, the steric bulk of XPhos promotes the formation of a coordinatively unsaturated, 12-electron Pd(0) complex in the transition state, leading to higher reactivity and faster reductive elimination. researchgate.net

The use of well-defined preformed palladium complexes, or precatalysts, such as PdCl2(XPhos)2 or XPhos-PdG2, offers advantages by avoiding potential issues like the formation of dinuclear or polynuclear metal complexes that can arise from in situ catalyst generation. nih.govresearchgate.net These precatalysts are designed to rapidly generate the highly active, monoligated LPd(0) species, which is crucial for efficient catalysis, especially with challenging substrates. nih.govresearchgate.netnasc.ac.innih.gov Mechanistic studies, including nuclear magnetic resonance (NMR) and high-resolution mass spectroscopy, have provided insights into the nature of the active Pd(0) species and the reducing entities involved in the catalytic cycle when using PdCl2(XPhos)2 as a precatalyst. acs.orgnih.govresearchgate.net The facile and rapid formation of this active species from the precatalyst, even in the presence of mild bases, is a key driving factor for the high efficiency observed in Suzuki-Miyaura cross-coupling reactions of chloro heterocycles. nasc.ac.in

Stille Cross-Coupling Reactions

The Stille cross-coupling reaction, involving the formation of carbon-carbon bonds between organotin compounds and organic electrophiles, is another versatile method in organic synthesis. nih.govrsc.org While organostannanes are known for their toxicity, the Stille reaction remains valuable for difficult cases and late-stage synthetic transformations due to its reliable nature. nih.gov

XPhos has been identified as a highly active ligand for palladium-catalyzed Stille reactions. researchgate.net A catalyst system comprising Pd(OAc)2 and XPhos, often pre-milled into a fine powder, has been developed for the Stille coupling of aryl chlorides with a range of tributylarylstannanes. researchgate.net This system typically produces the corresponding biaryl compounds in good to excellent yields (61–98%) within short reaction times (e.g., 4 hours). researchgate.net

Furthermore, the combination of Pd(OAc)2, XPhos, and cesium fluoride (B91410) (CsF) in tert-butanol (B103910) (t-BuOH) has been successfully employed for the Stille cross-coupling of aryl mesylates and aryl tosylates with aryl- and heteroarylstannanes. nih.govrsc.org This system is notable as it represents one of the first examples of biaryl compounds synthesized via Stille cross-coupling of aryl sulfonates. nih.gov It has demonstrated compatibility with unactivated aryl mesylates and tosylates, as well as functional group-containing aryl mesylates and heteroaryl mesylates/tosylates. nih.gov Importantly, sensitive heteroarylstannanes, such as furyl, thiophenyl, and N-methylpyrrole derivatives, which are often prone to decomposition, were efficiently coupled under these conditions. nih.gov

Table 3: Representative Stille Cross-Coupling Reactions with this compound Catalysts

| Electrophile | Organostannane | Catalyst System | Conditions | Yield (%) | Reference |

| Aryl Chlorides | Tributylarylstannanes | Pd(OAc)2/XPhos (1:1.1 ratio, pre-milled) | Short reaction times (e.g., 4 h) | 61-98 | researchgate.net |

| Aryl Mesylates/Tosylates | Aryl-/Heteroarylstannanes | Pd(OAc)2, XPhos, CsF | t-BuOH | 51-86 | nih.govrsc.org |

Coupling of Aryl Chlorides with Organostannanes

This compound catalyst systems have been successfully applied in the Stille cross-coupling reaction, particularly for the coupling of less reactive aryl chlorides with organostannanes. cenmed.comwikipedia.orgnih.gov A highly active system utilizes palladium(II) acetate (B1210297) [Pd(OAc)2] and XPhos in a 1:1.1 ratio, pre-milled into a fine powder, as a precatalyst. cenmed.com This method allows for the efficient synthesis of biaryl compounds from aryl chlorides and various tributylarylstannanes, achieving good to excellent yields, typically ranging from 61% to 98%, within short reaction times (e.g., 4 hours). cenmed.com The system also demonstrates efficacy in the Stille cross-coupling of aryl mesylates and tosylates with aryl- and heteroarylstannanes. nih.gov

Table 1: Representative Stille Coupling of Aryl Chlorides with Organostannanes using Pd(OAc)2/XPhos

| Electrophile (Aryl Chloride) | Nucleophile (Organostannane) | Catalyst System (Pd:XPhos) | Conditions | Yield (%) | Reference |

| Aryl Chlorides | Tributylarylstannanes | Pd(OAc)2/XPhos (1:1.1) | Short reaction times | 61-98 | cenmed.com |

| Aryl Mesylates/Tosylates | Aryl-/Heteroarylstannanes | Pd(OAc)2/XPhos | CsF in t-BuOH | 51-86 | nih.gov |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction, which involves the coupling of organic halides or triflates with organozinc compounds, is a powerful tool for carbon-carbon bond formation, notably tolerating a wide range of sensitive functional groups. nih.govnih.gov Palladium complexes ligated by XPhos, particularly palladacycle precatalysts, have proven to be general and highly efficient catalyst systems for Negishi couplings. nih.govwikipedia.orgamericanelements.com These systems enable the effective coupling of various heteroaryl coupling partners, including those previously challenging substrates, and polyfluoroarylzinc reagents. nih.gov A significant advantage of these XPhos-based systems is their ability to facilitate reactions at ambient temperature or with very low catalyst loadings, offering a practical and user-friendly approach for synthetic organic chemists. nih.govamericanelements.com For instance, a palladacycle precatalyst ligated by XPhos facilitated the coupling of p-tolylzinc chloride and 2-bromoanisole (B166433) in 92% yield within 20 minutes, outperforming other palladium sources like Pd(OAc)2 and Pd2dba3 under similar conditions. nih.gov

Sonogashira Coupling Reactions

The Sonogashira reaction is a fundamental method for constructing alkynylarene scaffolds through the coupling of aryl or vinyl halides with terminal alkynes. cenmed.com this compound systems are highly effective in promoting these reactions. For example, palladium(II) chloride with XPhos as a ligand has shown improved yields compared to triphenylphosphine (B44618) (PPh3) in Sonogashira couplings. cenmed.com The third-generation Buchwald precatalyst, XPhos Pd G3, is recognized as an excellent source of active palladium(0) species for this reaction, leading to very good yields (e.g., 86%). cenmed.com

Copper-Free Protocols

A notable advancement in Sonogashira coupling is the development of copper-free protocols, which mitigate issues such as acetylene (B1199291) homocoupling, air sensitivity, and difficulties in purification. This compound catalysts are particularly efficient in these copper-free systems. fishersci.no For instance, palladium on charcoal, in conjunction with XPhos, serves as an efficient and reusable solid-supported catalyst for the copper-free Sonogashira coupling of aryl chlorides with terminal acetylenes. Similarly, systems employing Pd(CH3CN)2Cl2 and XPhos-type ligands in the presence of a base like Cs2CO3 have enabled copper-free and amine-free Sonogashira reactions, even at room temperature in green solvents. The use of XPhos in such protocols is known to increase reaction yields.

Table 2: Copper-Free Sonogashira Coupling Examples with this compound

| Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |

| Aryl Chlorides | Terminal Acetylenes | Pd/C + XPhos | Copper-free | Efficient | |

| Aryl Halides | Arylacetylene | Pd(CH3CN)2Cl2 + XPhos-type ligand | Cs2CO3, room temperature | Good to excellent | |

| 4-Iodoanisole | Phenylacetylene | Pd(OAc)2 + XPhos | Aqueous media, copper-free | Good |

Heck Reactions and Derivatives